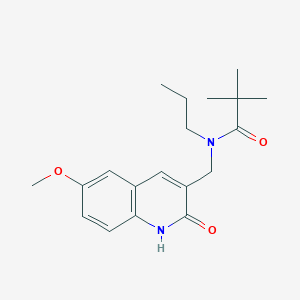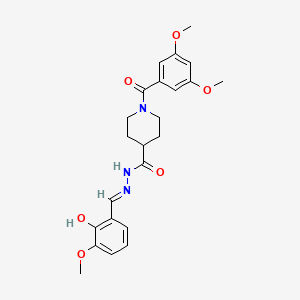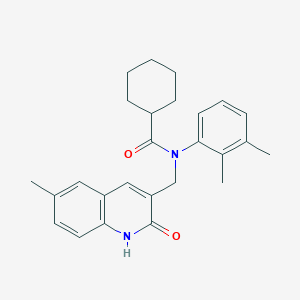
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MPO" and is a member of the oxadiazole family of compounds.
Wirkmechanismus
The exact mechanism of action of MPO is not yet fully understood. However, it is believed that the compound interacts with specific cellular targets, leading to changes in cellular function. MPO has been shown to have a high affinity for certain proteins, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
MPO has been shown to have a range of biochemical and physiological effects. The compound has been shown to be cytotoxic to certain cancer cell lines, making it a potential candidate for use in cancer therapy. Additionally, MPO has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPO in lab experiments is its excellent fluorescent properties. This makes it an ideal candidate for use in imaging applications. However, one of the limitations of using MPO is that it can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on MPO. One potential area of research is in the development of new synthetic routes for the compound, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of MPO, which could lead to the development of new therapeutic applications. Finally, there is potential for the development of new derivatives of MPO with improved properties, which could lead to new applications in various fields.
Synthesemethoden
The synthesis of MPO involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with p-tolyl isocyanate under specific reaction conditions. This reaction yields MPO as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of fluorescent probes for biological imaging. MPO has been shown to possess excellent fluorescent properties, making it an ideal candidate for use in imaging applications.
Eigenschaften
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-6-4-8-16(12-14)21-24-20(25-28-21)18-10-11-19(23-22(18)27-3)15-7-5-9-17(13-15)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZTPSYNGBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




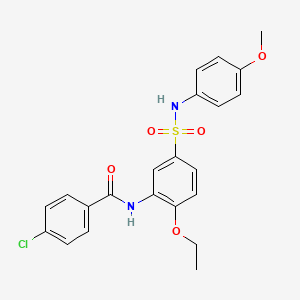

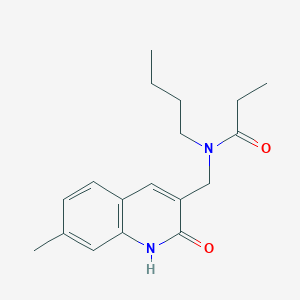

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
